NO Inhibitory Potency in RAW264.7 Cells: NF-kappaB/MAPK-IN-1 vs. Parent Paeonol
NF-kappaB/MAPK-IN-1 (compound 11a) was directly benchmarked against the parent natural product paeonol in the same LPS‑induced NO release assay in RAW264.7 macrophages. While paeonol displays only 14.74% inhibition at 20 µM, compound 11a achieves 96.32% inhibition at the same concentration, with an IC₅₀ of 6.96 µM [1]. This represents an approximate 6.5‑fold improvement in inhibitory capacity and establishes that the molecular‑hybridization strategy confers a material gain in cellular anti‑inflammatory potency [1].
| Evidence Dimension | Inhibition of LPS‑induced nitric oxide (NO) production in RAW264.7 macrophages |
|---|---|
| Target Compound Data | 96.32% inhibition at 20 µM; IC₅₀ = 6.96 µM |
| Comparator Or Baseline | Paeonol: 14.74% inhibition at 20 µM (IC₅₀ not reported) |
| Quantified Difference | ~6.5× higher inhibitory activity at equimolar concentration |
| Conditions | RAW264.7 cells, 1 µg/mL LPS stimulation, Griess reagent for NO detection, 24 h incubation |
Why This Matters
Procurement of the unmodified natural product would yield negligible anti‑inflammatory activity in cellular models; compound 11a delivers a >6‑fold improvement, making it a viable chemical probe for both NF‑κB and MAPK pathway studies.
- [1] Hu, Y. S., et al. Novel paeonol derivatives: Design, synthesis and anti‑inflammatory activity in vitro and in vivo. Bioorg. Chem. 2020, 98, 103735. DOI: 10.1016/j.bioorg.2020.103735. PMID: 32171986. View Source
